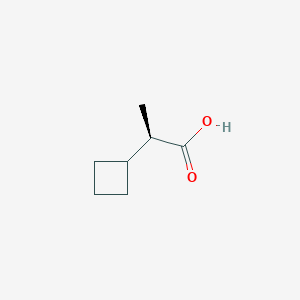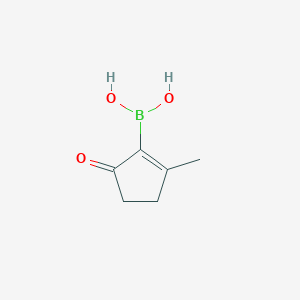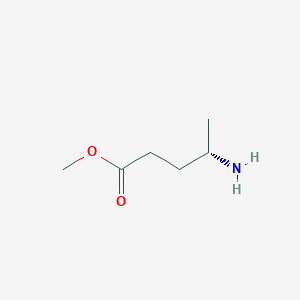
7H-1-Benzopyran-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7H-Chromen-7-one, also known as coumarin, is a naturally occurring organic compound with the molecular formula C9H6O2. It is a colorless crystalline substance with a sweet odor, reminiscent of vanilla and freshly mown hay. Coumarin is found in many plants, including tonka beans, sweet clover, and cassia cinnamon. It has been widely studied for its diverse biological activities and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 7H-Chromen-7-one can be synthesized through several methods. One common method involves the Pechmann condensation, where phenols react with β-keto esters in the presence of acid catalysts. For example, the reaction of resorcinol with ethyl acetoacetate in the presence of sulfuric acid yields 7H-Chromen-7-one .
Industrial Production Methods: Industrial production of 7H-Chromen-7-one typically involves the same Pechmann condensation reaction but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves careful control of temperature, pH, and reaction time to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: 7H-Chromen-7-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form coumaric acid derivatives.
Reduction: Reduction of 7H-Chromen-7-one can yield dihydrocoumarin.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to various substituted coumarins.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is often employed.
Substitution: Friedel-Crafts acylation and alkylation reactions are common, using reagents like aluminum chloride and acyl chlorides.
Major Products:
Oxidation: Coumaric acid derivatives.
Reduction: Dihydrocoumarin.
Substitution: Various substituted coumarins, depending on the substituents used.
Wissenschaftliche Forschungsanwendungen
7H-Chromen-7-one has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Industry: It is used in the fragrance industry due to its pleasant odor and in the food industry as a flavoring agent (though its use is regulated due to potential toxicity).
Wirkmechanismus
The mechanism of action of 7H-Chromen-7-one and its derivatives varies depending on the specific application:
Anticoagulant Activity: Coumarin derivatives inhibit vitamin K epoxide reductase, an enzyme essential for the synthesis of clotting factors, thereby preventing blood clot formation.
Antimicrobial Activity: Coumarin derivatives can disrupt microbial cell membranes and inhibit essential enzymes, leading to cell death.
Anticancer Activity: Some coumarin derivatives induce apoptosis in cancer cells by activating pro-apoptotic proteins and inhibiting anti-apoptotic proteins.
Vergleich Mit ähnlichen Verbindungen
7H-Chromen-7-one is structurally similar to other coumarins and furocoumarins. Some similar compounds include:
Psoralen: A furocoumarin used in phototherapy for skin disorders.
Imperatorin: A furocoumarin with potential anticancer and anti-inflammatory properties.
Esculetin: A coumarin derivative with antioxidant and anti-inflammatory activities.
Uniqueness: 7H-Chromen-7-one is unique due to its versatile chemical reactivity and wide range of biological activities. Its derivatives have diverse applications in medicine, agriculture, and industry, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
239783-62-1 |
|---|---|
Molekularformel |
C9H6O2 |
Molekulargewicht |
146.14 g/mol |
IUPAC-Name |
chromen-7-one |
InChI |
InChI=1S/C9H6O2/c10-8-4-3-7-2-1-5-11-9(7)6-8/h1-6H |
InChI-Schlüssel |
VJBCBLLQDMITLJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=COC2=CC(=O)C=CC2=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![7-Aminospiro[2.5]oct-6-EN-5-one](/img/structure/B11923955.png)




![6-Methyl-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B11923977.png)
